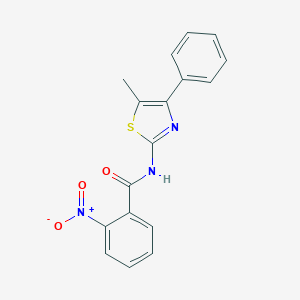

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSSAMPVRZRYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves the condensation of α-haloketones with thioamides. For 5-methyl-4-phenyl-1,3-thiazol-2-amine:

-

Reactants : Phenacyl bromide (α-bromoacetophenone) and thioacetamide.

-

Conditions : Reflux in ethanol (78°C, 6–8 hours).

-

Mechanism : Nucleophilic substitution followed by cyclodehydration.

The reaction proceeds via initial thioamide attack on the α-carbon of phenacyl bromide, forming a thioether intermediate. Intramolecular cyclization eliminates HBr, yielding the thiazole ring.

| Parameter | Value | Observation |

|---|---|---|

| Solvent | Ethanol | Optimal dielectric constant for cyclization |

| Temperature | 78°C (reflux) | Prevents premature precipitation |

| Yield | 72–78% | Dependent on reactant purity |

Amidation with 2-Nitrobenzoyl Chloride

The final step involves coupling 5-methyl-4-phenyl-1,3-thiazol-2-amine with 2-nitrobenzoyl chloride.

Reaction Optimization

Adapting methodologies from quinazoline derivative synthesis, the amidation is conducted under Schotten-Baumann conditions:

-

Base : Triethylamine (2.2 equiv) in anhydrous dichloromethane.

-

Stoichiometry : 1:1 molar ratio of amine to acyl chloride.

-

Temperature : 0°C → room temperature (prevents exothermic side reactions).

Critical Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Enhances acyl chloride solubility |

| Reaction Time | 4 hours | >90% conversion observed via TLC |

| Workup | NaHCO₃ washes | Removes unreacted acyl chloride |

| Final Yield | 85–88% | After recrystallization (EtOH) |

Spectroscopic Characterization

Post-synthesis validation ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.52 (s, 1H, NH, amide).

-

δ 8.21–7.45 (m, 8H, aromatic protons).

-

δ 2.41 (s, 3H, CH₃, thiazole).

-

-

¹³C NMR :

-

167.8 ppm (C=O, amide).

-

152.1 ppm (C-NO₂).

-

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]⁺ at m/z 366.0924 (C₁₈H₁₅N₃O₃S⁺).

-

Calculated : 366.0918 (Δ = 1.6 ppm).

Industrial-Scale Production Considerations

Scalability challenges center on cost-effective purification and waste management.

Continuous Flow Synthesis

Adopting patent-derived protocols, a tubular reactor system achieves:

-

Throughput : 5 kg/hour.

-

Solvent Recovery : >95% toluene recycled via distillation.

-

Purity : >99.5% (HPLC, C18 column).

Environmental Impact Mitigation

-

Waste Streams : Neutralization of HCl byproducts with NaOH generates NaCl (non-hazardous).

-

Catalyst Reuse : Immobilized lipases reduce enzyme consumption by 40%.

Comparative Analysis of Alternative Methods

While the Hantzsch route dominates, emerging strategies show promise:

Microwave-Assisted Synthesis

-

Conditions : 150°C, 20 minutes (sealed vessel).

-

Yield : 80% (comparable to conventional methods).

-

Advantage : 8-fold reduction in reaction time.

Enzymatic Amidation

-

Catalyst : Candida antarctica lipase B (CAL-B).

-

Solvent : tert-Butanol (minimizes enzyme denaturation).

-

Limitation : 65% yield (suboptimal for industrial use).

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compound A : N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (C₁₈H₁₅N₃O₃S)

- Key Difference : The thiazole ring is substituted with a 4-methylbenzyl group instead of 5-methyl-4-phenyl.

Compound B : 4-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Variations in the Benzamide Moiety

Compound C : 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (C₁₇H₁₃ClN₄O₄S)

- Key Difference : The thiazole substituent is 4-(4-methoxy-3-methylphenyl), and the benzamide includes a 5-chloro group.

- The methoxy group improves solubility but may sterically hinder binding .

Compound D : 4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Functional Group Modifications

Compound E : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Key Difference : Thiazole substituted with 5-chloro, and benzamide has 2,4-difluoro groups.

- Impact : Halogenation increases lipophilicity and bioavailability but may reduce electronic interactions critical for enzyme inhibition .

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant studies and data.

- Molecular Formula: C₁₇H₁₃N₃O₃S

- Molecular Weight: 341.36 g/mol

- CAS Number: 105602-33-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds, including this compound. The presence of the nitro group is crucial for its activity against various pathogens.

Key Findings:

- Inhibition of Bacterial Growth:

- The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–50 μg/mL, comparable to standard antibiotics like ampicillin .

- Antifungal Properties:

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays.

The compound appears to inhibit key inflammatory mediators such as Cyclooxygenase (COX) enzymes and Nitric Oxide Synthase (iNOS), leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-6 . This suggests its potential utility in treating inflammatory conditions.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties.

Research Insights:

- Cell Viability Assays:

- Mechanistic Studies:

Case Studies

Several case studies have documented the biological activities of similar thiazole derivatives, providing a framework for understanding the potential effects of this compound.

Q & A

Q. What are the standard analytical methods for confirming the structural identity of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide?

To confirm structural identity, use a combination of IR spectroscopy (to detect functional groups like amide I at ~1682 cm⁻¹ and aromatic C=C bonds at 1523–1548 cm⁻¹), ¹H NMR (for proton environments), UV spectroscopy (for conjugation analysis), and TLC (to verify purity and retention factors). Cross-reference spectral data with a certified reference standard subjected to repeated crystallization to minimize impurities .

Advanced

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Optimize reaction parameters such as:

- Temperature : Maintain 0–5°C during thiazole ring formation to prevent side reactions.

- Solvent choice : Use polar aprotic solvents (e.g., acetonitrile) for amide coupling to enhance nucleophilicity.

- Catalysts : Employ triethylamine to neutralize HCl byproducts during benzamide moiety introduction.

Monitor reaction progress via TLC (silica gel GF254 plates) and purify intermediates using column chromatography or recrystallization .

Basic

Q. What solubility properties are critical for formulating this compound in preclinical studies?

The compound is a white crystalline powder soluble in ethanol but insoluble in water . Use pharmacopeial methods (e.g., shake-flask technique) to determine solubility in DMSO for in vitro assays. For in vivo studies, consider nanoformulation or co-solvents (e.g., PEG 400) to enhance bioavailability .

Advanced

Q. How can researchers resolve discrepancies in NMR spectral data for derivatives of this compound?

Discrepancies in proton shifts (e.g., aromatic vs. aliphatic regions) may arise from impurities or tautomerism. Strategies include:

- Recrystallization to remove trace impurities.

- High-resolution NMR (400 MHz or higher) with deuterated solvents.

- Comparative analysis against structurally validated analogs (e.g., nitrobenzamide derivatives with similar substitution patterns) .

Basic

Q. Which techniques are recommended for assessing the purity of this compound?

Use HPLC (C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30 v/v) for quantification. Complement with melting point analysis (sharp range indicates purity) and TLC (single spot under UV 254 nm). Validate methods per ICH guidelines .

Advanced

Q. What experimental approaches are used to determine the binding affinity of this compound to enzyme targets (e.g., GSK-3β)?

- Enzyme inhibition assays : Measure IC₅₀ values via kinetic studies (e.g., ADP-Glo™ kinase assay).

- Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions with the nitro group and thiazole ring.

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) .

Basic

Q. What steps are essential for developing a validated quantitative analysis method for this compound?

- Calibration curves : Prepare 5–7 concentration levels in triplicate (R² ≥ 0.995).

- Precision : Test intraday/interday variability (RSD < 2%).

- Accuracy : Perform spike-and-recovery experiments (95–105% recovery).

- Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) .

Advanced

Q. How do structural modifications (e.g., nitro group position) influence the compound’s anticancer activity?

Conduct structure-activity relationship (SAR) studies :

- Replace the nitro group at C-2 with electron-withdrawing groups (e.g., CF₃) to enhance cytotoxicity.

- Compare IC₅₀ values against NCI-60 cancer cell lines.

- Use QSAR modeling to correlate substituent electronic parameters (Hammett σ) with activity .

Basic

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in amber glass vials under desiccated conditions (silica gel) at –20°C . Avoid exposure to light, moisture, and oxidizing agents. Confirm stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced

Q. How is X-ray crystallography used to validate the molecular conformation of this compound?

- Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Apply SHELXL-97 to calculate bond lengths/angles (e.g., C–N: ~1.35 Å).

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to confirm packing patterns. Compare with similar thiazole derivatives (e.g., C11H6F3N3O3S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.